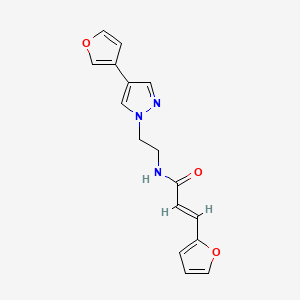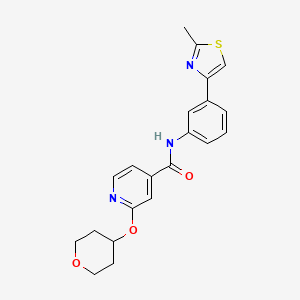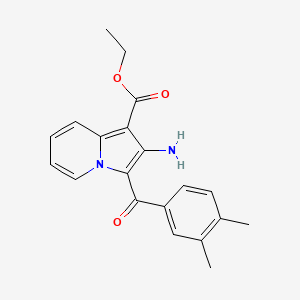![molecular formula C14H20N4S2 B2767532 4-[4-(Dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide CAS No. 867136-05-8](/img/structure/B2767532.png)
4-[4-(Dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[4-(Dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide is a chemical compound that has attracted significant attention in the field of scientific research. This compound is commonly referred to as DTBC or DTBCP and has been found to have a wide range of applications in various fields, including medicine, biochemistry, and pharmacology. In
Scientific Research Applications
Antimicrobial Activities
- Compounds similar to 4-[4-(Dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide have been synthesized and tested for their in vitro antimicrobial activity against pathogenic Gram-positive and Gram-negative bacteria as well as the yeast-like fungus Candida albicans. Some derivatives showed potent antibacterial activity against one or more of the tested microorganisms, indicating their potential as antimicrobial agents (Al-Abdullah et al., 2015).
- Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent bacterial biofilm and MurB inhibitors with excellent biofilm inhibition activities, suggesting their application in targeting resistant bacterial strains (Mekky & Sanad, 2020).
Anticancer Activities
- Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives were synthesized and exhibited potential antimicrobial activity, indicating their potential use in cancer therapy (Babu, Srinivasulu, & Kotakadi, 2015).
Enzyme Inhibition
- Secondary amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, including compounds with a piperazine derivative, were identified as inhibitors of pyruvate dehydrogenase kinase, with potential implications for metabolic disorders treatment (Aicher et al., 2000).
Neurological Applications
- Substituted piperazines, including those with structural similarities to this compound, have shown potential as central nervous system agents, indicating their usefulness in developing treatments for neurological conditions (Martin et al., 1981).
properties
IUPAC Name |
4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4S2/c1-16(2)12-5-3-11(4-6-12)13(19)17-7-9-18(10-8-17)14(15)20/h3-6H,7-10H2,1-2H3,(H2,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQVGHKSXUJMCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-diphenyl-1H-pyrazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B2767450.png)

![[2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B2767452.png)

![6-Hydroxy-2-(2-quinolylmethylene)benzo[b]furan-3-one](/img/structure/B2767455.png)
![6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide](/img/structure/B2767456.png)

![6-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-pyridazinamine](/img/structure/B2767461.png)



![(E)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2767468.png)

![Tert-butyl (1S,6S,7R)-7-bromo-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2767471.png)